molecular formula C16H23NO4S B13037234 methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B13037234
M. Wt: 325.4 g/mol
InChI Key: KXUSUGVJXKJTBL-CYBMUJFWSA-N
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Description

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is a compound that features a benzylsulfanyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting a suitable thiol with a benzyl halide under basic conditions.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, while the Boc-protected amine can be deprotected to reveal a functional amine group that can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-3-(benzylsulfanyl)-2-amino propanoate: Lacks the Boc protection.

    Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}butanoate: Has an additional carbon in the backbone.

Uniqueness

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of both the benzylsulfanyl and Boc-protected amine groups, which provide distinct reactivity and potential for diverse applications .

Biological Activity

Methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate, also known as Boc-Cys(Trt)-OH, is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Basic Information

  • IUPAC Name : this compound
  • CAS Number : 21947-98-8
  • Molecular Formula : C27H29NO4S
  • Molecular Weight : 463.59 g/mol
  • PubChem ID : 11167161

Structural Characteristics

The compound features a benzylsulfanyl group and a tert-butoxycarbonyl (Boc) protective group, which are crucial for its reactivity and biological interactions. The presence of these functional groups suggests potential interactions with biological macromolecules.

PropertyValue
Boiling PointNot available
Number of Heavy Atoms33
Number of Aromatic Heavy Atoms18
Fraction Csp30.26
Number of Rotatable Bonds11
Number of H-bond Acceptors4

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are essential for combating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, the inhibition of cysteine proteases has been noted, which could have implications for therapeutic strategies against diseases such as cancer and parasitic infections.

Case Studies

  • Cysteine Protease Inhibition : A study demonstrated that related compounds effectively inhibited cysteine proteases, suggesting that this compound may possess similar inhibitory effects. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds in enzyme inhibition .
  • Antioxidant Activity Assessment : In vitro assays revealed that compounds with similar structures displayed significant antioxidant activity, reducing reactive oxygen species (ROS) levels in cellular models. This suggests potential applications in preventing oxidative damage .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the protection of amino groups and the introduction of the benzylsulfanyl moiety. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits moderate cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing anticancer agents. Further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties .

Properties

Molecular Formula

C16H23NO4S

Molecular Weight

325.4 g/mol

IUPAC Name

methyl (2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1

InChI Key

KXUSUGVJXKJTBL-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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